molecular formula C5H3ClN2O4S B2367507 5-Nitropyridine-3-sulfonyl chloride CAS No. 605653-17-6

5-Nitropyridine-3-sulfonyl chloride

Cat. No.: B2367507
CAS No.: 605653-17-6
M. Wt: 222.6
InChI Key: UEDNSYQELGGNEN-UHFFFAOYSA-N
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Description

5-Nitropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol . It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and a sulfonyl chloride group at the 3-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

It is known to be a highly reactive electrophile, suggesting that it may interact with nucleophilic sites in biological systems.

Mode of Action

As a highly reactive electrophile, it is likely to undergo reactions with various nucleophiles, leading to the formation of different substituted pyridines.

Biochemical Pathways

It is involved in the synthesis of disubstituted pyridines, indicating its role in complex organic synthesis processes.

Result of Action

Its role in the synthesis of disubstituted pyridines suggests it may have significant applications in organic synthesis.

Action Environment

It is stored at a temperature of 4 degrees Celsius, indicating that temperature may play a role in its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitropyridine-3-sulfonyl chloride typically involves the nitration of pyridine followed by sulfonation and chlorination. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The 3-nitropyridine is further sulfonated to form 5-nitropyridine-2-sulfonic acid, which is then chlorinated to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Nitropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Aminopyridines: Formed by the reduction of the nitro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitropyridine-3-sulfonyl chloride is unique due to the specific positioning of the nitro and sulfonyl chloride groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

IUPAC Name

5-nitropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-1-4(8(9)10)2-7-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDNSYQELGGNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605653-17-6
Record name 5-nitropyridine-3-sulfonyl chloride
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